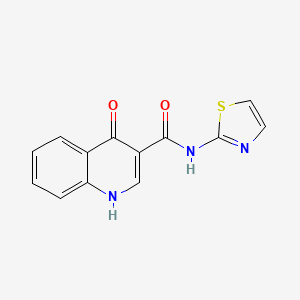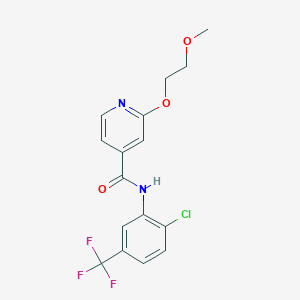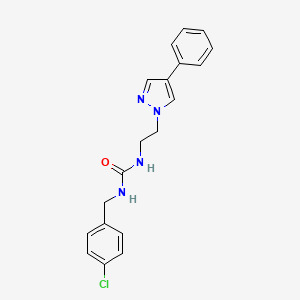![molecular formula C29H31N3O3S3 B2995036 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 377757-94-3](/img/structure/B2995036.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a tetrahydrobenzo[b]thiophen-2-yl group, and a 3,5-dimethylpiperidin-1-ylsulfonyl group attached to a benzamide core . These groups suggest that the compound might have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in π-π stacking interactions, which might influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide, sulfonyl, and heterocyclic groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability, while the sulfonyl group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Antimalarial and Antiviral Properties
- A study investigated the reactivity of derivatives of N-(phenylsulfonyl)acetamide, including those with benzo[d]thiazol-2-ylthio moieties, for antimalarial activity. It was found that these compounds exhibit significant antimalarial activity and have promising ADMET properties, with some showing excellent selectivity and low cytotoxicity at effective concentrations (Fahim & Ismael, 2021).
Ocular Hypotensive Activity
- Research on derivatives of benzo[b]thiophene-2-sulfonamide, which is structurally similar to the compound , revealed their potential as topically active inhibitors of ocular carbonic anhydrase, useful in treating glaucoma. Some derivatives showed significant ocular hypotensive effects (Graham et al., 1989).
Synthetic Applications
- The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters has been explored, demonstrating the versatility of similar compounds in producing a variety of derivatives including pyrazole, isoxazole, and pyrimidine derivatives, highlighting the chemical flexibility of such compounds (Mohareb et al., 2004).
Chemical Sensing and Detection
- A study described the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This showcases the potential of benzo[d]thiazol derivatives in designing selective and sensitive chemical sensors (Wang et al., 2012).
Cytotoxic Activities
- Research on benzhydrylpiperazine derivatives, including sulfonamide derivatives, has been conducted to evaluate their cytotoxic activities against various cancer cell lines, demonstrating the potential of such compounds in anticancer drug development (Gurdal et al., 2013).
Antibacterial Properties
- A study aimed to synthesize compounds coupling sulphonamide and benzothiazole to potentially improve antibacterial properties. The synthesized compounds showed significant antibacterial activity, highlighting the compound's relevance in antimicrobial research (Ikpa et al., 2020).
Electrophysiological Activity
- N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound, have been synthesized and evaluated for cardiac electrophysiological activity, indicating potential use in treating arrhythmias (Morgan et al., 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S3/c1-18-15-19(2)17-32(16-18)38(34,35)21-13-11-20(12-14-21)27(33)31-29-26(22-7-3-5-9-24(22)36-29)28-30-23-8-4-6-10-25(23)37-28/h4,6,8,10-14,18-19H,3,5,7,9,15-17H2,1-2H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYFSDYKLKFATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2994962.png)
![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)



![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2994971.png)
![benzyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2994974.png)
